Cas no 128117-22-6 (Benzyl 3-hydroxyazetidine-1-carboxylate)

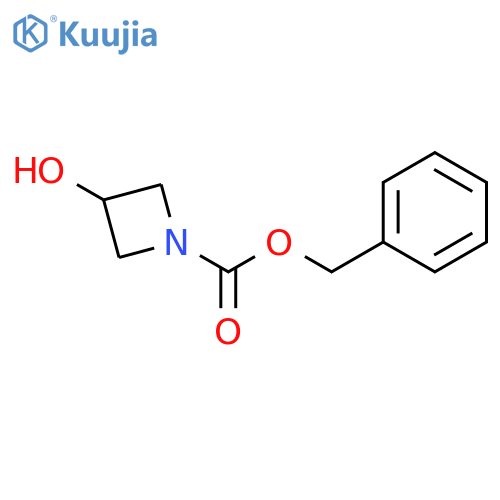

128117-22-6 structure

商品名:Benzyl 3-hydroxyazetidine-1-carboxylate

CAS番号:128117-22-6

MF:C11H13NO3

メガワット:207.225823163986

MDL:MFCD09037849

CID:838519

PubChem ID:10081755

Benzyl 3-hydroxyazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1-Cbz-3-Hydroxyazetidine

- [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol

- 1-Azetidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester

- benzyl 3-hydroxyazetidine-1-carboxylate

- N-Cbz-3-hydroxyazetidine

- 1-Cbz-3-(hydroxy)azetidine

- Phenylmethyl 3-hydroxyazetidine-1-carboxylate

- 1-N-CBZ-3-HYDROXYAZETIDINE

- 1-Benzyloxycarbonyl-3-hydroxyazetidine

- 3-Hydroxy-azetidine-1-carboxylic acid benzyl ester

- AMBZ0205

- XJWSNDGCJMGHSR-UHFFFAOYSA-N

- HT844

- RW3821

- TRA0043862

- 3-Hydroxy-azetidine-1-carboxylic acid benzylester

- SY018172

- CS-M1634

- SCHEMBL603957

- HY-77475

- PB27970

- MFCD09037849

- AC-26591

- FS-2446

- 128117-22-6

- Q-103132

- DTXSID30435306

- AKOS012406600

- DB-003396

- EN300-80142

- 1-Azetidinecarboxylic acid 3-hydroxy-, phenylMethyl ester

- Benzyl 3-hydroxyazetidine-1-carboxylate

-

- MDL: MFCD09037849

- インチ: 1S/C11H13NO3/c13-10-6-12(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2

- InChIKey: XJWSNDGCJMGHSR-UHFFFAOYSA-N

- ほほえんだ: O([H])C1([H])C([H])([H])N(C(=O)OC([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 207.09000

- どういたいしつりょう: 207.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Solid

- 密度みつど: 1.317

- ふってん: 356.7°C at 760 mmHg

- フラッシュポイント: 169.518℃

- 屈折率: 1.608

- PSA: 49.77000

- LogP: 0.93760

Benzyl 3-hydroxyazetidine-1-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

Benzyl 3-hydroxyazetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A162071-5g |

1-Cbz-3-Hydroxyazetidine |

128117-22-6 | 97% | 5g |

$11.0 | 2025-02-26 | |

| Ambeed | A162071-25g |

1-Cbz-3-Hydroxyazetidine |

128117-22-6 | 97% | 25g |

$19.0 | 2025-02-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C47940-1g |

1-Cbz-3-Hydroxyazetidine |

128117-22-6 | 97% | 1g |

¥26.0 | 2023-09-08 | |

| abcr | AB284228-50 g |

3-Hydroxy-azetidine-1-carboxylic acid benzyl ester, 97%; . |

128117-22-6 | 97% | 50 g |

€153.50 | 2023-07-20 | |

| eNovation Chemicals LLC | D494276-25G |

benzyl 3-hydroxyazetidine-1-carboxylate |

128117-22-6 | 97% | 25g |

$45 | 2023-09-03 | |

| eNovation Chemicals LLC | K01853-100g |

1-Azetidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester |

128117-22-6 | 98% | 100g |

$115 | 2024-06-08 | |

| abcr | AB284228-250g |

3-Hydroxy-azetidine-1-carboxylic acid benzyl ester, 97%; . |

128117-22-6 | 97% | 250g |

€332.40 | 2025-02-27 | |

| Ambeed | A162071-500g |

1-Cbz-3-Hydroxyazetidine |

128117-22-6 | 97% | 500g |

$374.0 | 2025-02-26 | |

| ChemScence | CS-M1634-25g |

1-Cbz-3-Hydroxyazetidine |

128117-22-6 | 99.39% | 25g |

$46.0 | 2022-04-28 | |

| Ambeed | A162071-10g |

1-Cbz-3-Hydroxyazetidine |

128117-22-6 | 97% | 10g |

$15.0 | 2025-02-26 |

Benzyl 3-hydroxyazetidine-1-carboxylate 関連文献

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

128117-22-6 (Benzyl 3-hydroxyazetidine-1-carboxylate) 関連製品

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:128117-22-6)Benzyl 3-hydroxyazetidine-1-carboxylate

清らかである:99%

はかる:500g

価格 ($):337.0